molecular formula C97H164N22O30 B12383890 BMP-2 Epitope (73-92)

BMP-2 Epitope (73-92)

Cat. No.: B12383890
M. Wt: 2118.5 g/mol
InChI Key: QNCXRDAVTHRBMG-QLWMRDRKSA-N
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Description

BMP-2 Epitope (73-92) is a biologically active peptide fragment derived from bone morphogenetic protein 2 (BMP-2). This peptide corresponds to amino acids 73 to 92 of the knuckle epitope of BMP-2, a member of the transforming growth factor beta (TGF-beta) family. BMP-2 Epitope (73-92) is known for its ability to enhance alkaline phosphate activity in murine multipotent mesenchymal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BMP-2 Epitope (73-92) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of BMP-2 Epitope (73-92) involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure consistency and efficiency. The peptide is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: BMP-2 Epitope (73-92) primarily undergoes:

    Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed:

Scientific Research Applications

BMP-2 Epitope (73-92) has a wide range of applications in scientific research:

Mechanism of Action

BMP-2 Epitope (73-92) exerts its effects by binding to bone morphogenetic protein receptors (BMPRs), specifically BMPR-II. This binding activates downstream signaling pathways, including the Smad and non-Smad pathways, leading to the transcription of genes involved in osteogenesis and cell differentiation. The peptide’s ability to enhance alkaline phosphate activity is crucial for bone mineralization .

Comparison with Similar Compounds

    BMP-2 (Full Protein): The full-length BMP-2 protein has broader biological activities but is associated with higher costs and potential side effects.

    BMP-2 Mimetic Peptides: These peptides mimic the activity of BMP-2 and are designed to enhance specific biological functions without the risks associated with the full protein.

Uniqueness: BMP-2 Epitope (73-92) is unique due to its specific sequence and ability to selectively enhance alkaline phosphate activity in mesenchymal cells. This makes it a valuable tool for targeted research and therapeutic applications .

Properties

Molecular Formula

C97H164N22O30

Molecular Weight

2118.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C97H164N22O30/c1-17-51(11)74(92(143)112-69(46-123)89(140)116-76(55(15)124)94(145)107-63(40-48(5)6)83(134)106-64(42-57-29-31-58(126)32-30-57)85(136)108-65(97(148)149)41-49(7)8)114-79(130)54(14)102-86(137)66(43-120)110-84(135)62(39-47(3)4)105-82(133)61(33-34-72(127)128)104-93(144)77(56(16)125)117-91(142)71-28-24-37-118(71)95(146)73(50(9)10)113-88(139)68(45-122)111-87(138)67(44-121)109-78(129)53(13)101-81(132)60(26-20-22-36-99)103-90(141)70-27-23-38-119(70)96(147)75(52(12)18-2)115-80(131)59(100)25-19-21-35-98/h29-32,47-56,59-71,73-77,120-126H,17-28,33-46,98-100H2,1-16H3,(H,101,132)(H,102,137)(H,103,141)(H,104,144)(H,105,133)(H,106,134)(H,107,145)(H,108,136)(H,109,129)(H,110,135)(H,111,138)(H,112,143)(H,113,139)(H,114,130)(H,115,131)(H,116,140)(H,117,142)(H,127,128)(H,148,149)/t51-,52-,53-,54-,55+,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-,76-,77-/m0/s1

InChI Key

QNCXRDAVTHRBMG-QLWMRDRKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CCCCN)N

Origin of Product

United States

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